6-BROMO-2-(3,4-DIMETHYLPHENYL)-4-(MORPHOLINE-4-CARBONYL)QUINOLINE
Overview
Description
6-BROMO-2-(3,4-DIMETHYLPHENYL)-4-(MORPHOLINE-4-CARBONYL)QUINOLINE is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-BROMO-2-(3,4-DIMETHYLPHENYL)-4-(MORPHOLINE-4-CARBONYL)QUINOLINE typically involves multi-step organic reactions. A common synthetic route may include:
Bromination: Introduction of a bromine atom at the 6-position of the quinoline ring.
Aromatic Substitution: Attachment of the 3,4-dimethylphenyl group to the quinoline core.
Carbonylation: Introduction of the morpholinylcarbonyl group at the 4-position.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of substituted quinoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, 6-BROMO-2-(3,4-DIMETHYLPHENYL)-4-(MORPHOLINE-4-CARBONYL)QUINOLINE can be used as a building block for the synthesis of more complex molecules.
Biology
Biologically, quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound may be investigated for similar activities.
Medicine
In medicine, such compounds are explored for their potential therapeutic effects, including as anti-inflammatory, antimalarial, and anticancer agents.
Industry
Industrially, quinoline derivatives are used in the production of dyes, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-BROMO-2-(3,4-DIMETHYLPHENYL)-4-(MORPHOLINE-4-CARBONYL)QUINOLINE would depend on its specific biological target. Generally, quinoline derivatives can interact with DNA, enzymes, and receptors, leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: An antimalarial drug with a quinoline core.
Quinoline N-oxides: Oxidized derivatives with potential biological activities.
4-Aminoquinoline: Another class of quinoline derivatives with antimalarial properties.
Uniqueness
6-BROMO-2-(3,4-DIMETHYLPHENYL)-4-(MORPHOLINE-4-CARBONYL)QUINOLINE is unique due to its specific substitution pattern, which may confer distinct biological and chemical properties compared to other quinoline derivatives.
Properties
IUPAC Name |
[6-bromo-2-(3,4-dimethylphenyl)quinolin-4-yl]-morpholin-4-ylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21BrN2O2/c1-14-3-4-16(11-15(14)2)21-13-19(22(26)25-7-9-27-10-8-25)18-12-17(23)5-6-20(18)24-21/h3-6,11-13H,7-10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYXGZPZLKOEZMN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)N4CCOCC4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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